molecular formula C7H8Cl2N2 B15329577 (4,6-Dichloro-5-methylpyridin-3-yl)methanamine

(4,6-Dichloro-5-methylpyridin-3-yl)methanamine

Cat. No.: B15329577
M. Wt: 191.05 g/mol
InChI Key: VDIDESADWQZZII-UHFFFAOYSA-N
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Description

(4,6-Dichloro-5-methylpyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of two chlorine atoms, a methyl group, and a methanamine group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloro-5-methylpyridin-3-yl)methanamine typically involves the chlorination of 5-methylpyridin-3-ylmethanamine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 4 and 6 positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-5-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4,6-diamino-5-methylpyridin-3-yl)methanamine, while oxidation of the methyl group can produce (4,6-dichloro-5-formylpyridin-3-yl)methanamine.

Scientific Research Applications

(4,6-Dichloro-5-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4,6-Dichloro-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dichloro-2-methylpyridin-3-yl)methanamine
  • (4,6-Dichloro-5-ethylpyridin-3-yl)methanamine
  • (4,6-Dichloro-5-methylpyridin-2-yl)methanamine

Uniqueness

(4,6-Dichloro-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(4,6-dichloro-5-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,2,10H2,1H3

InChI Key

VDIDESADWQZZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)CN)Cl

Origin of Product

United States

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